2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-

CAS No.: 53282-26-1

Cat. No.: VC8379239

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53282-26-1 |

|---|---|

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | ethyl (Z)-3-(furan-2-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5- |

| Standard InChI Key | MWZBTMXISMOMAE-WAYWQWQTSA-N |

| Isomeric SMILES | CCOC(=O)/C=C\C1=CC=CO1 |

| SMILES | CCOC(=O)C=CC1=CC=CO1 |

| Canonical SMILES | CCOC(=O)C=CC1=CC=CO1 |

| Melting Point | 24.5°C |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named as (Z)-ethyl 3-(furan-2-yl)prop-2-enoate under IUPAC nomenclature rules, reflecting its ester functional group, furan ring, and double bond geometry . Alternative designations include:

-

Ethyl (Z)-furan-2-acrylate

-

(Z)-Ethyl furfuracrylate

-

3-(2-Furyl)-2-propenoic acid ethyl ester

Its CAS registry number (53282-12-5) uniquely identifies the (Z)-isomer, while the (E)-isomer is registered under CAS 623-20-1 .

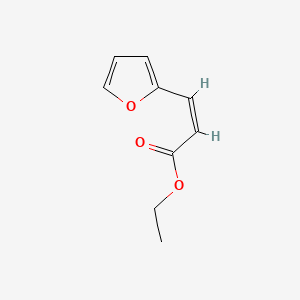

Molecular Structure and Formula

The molecular formula corresponds to a molar mass of 166.17 g/mol. The structure comprises:

-

A furan ring (oxygen-containing heterocycle) at position 3 of the acrylate backbone

-

An ethyl ester group (-COOCHCH)

-

A (Z)-configured double bond between carbons 2 and 3

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 53282-12-5 | |

| Molecular Formula | ||

| Molar Mass | 166.17 g/mol | |

| UNII Identifier | 4M86IN985V | |

| Wikidata ID | Q27260084 |

Structural Characteristics and Isomerism

Geometric Isomerism

The compound exhibits cis-trans isomerism due to restricted rotation about the double bond. The (Z)-configuration denotes that the higher-priority groups (furan ring and ester oxygen) reside on the same side of the double bond. This spatial arrangement impacts:

-

Dipole moment: Enhanced polarity compared to the (E)-isomer

-

Reactivity: Susceptibility to electrophilic attacks at the α,β-unsaturated ester

-

Thermal stability: Lower stability than the trans-isomer due to steric strain

Table 2: (Z)- vs. (E)-Isomer Comparison

| Property | (Z)-Isomer | (E)-Isomer |

|---|---|---|

| CAS Number | 53282-12-5 | 623-20-1 |

| Boiling Point | Not Reported | 245–247°C (estimated) |

| Dipole Moment | Higher | Lower |

| Flavoring Use | Limited | FEMA 4541 (approved) |

Spectroscopic Features

While experimental spectral data remain unpublished, theoretical predictions suggest:

-

IR Spectroscopy: Strong absorption at 1720–1740 cm (ester C=O stretch) and 1600–1650 cm (conjugated C=C)

-

H NMR: Characteristic furan protons (δ 6.3–7.4 ppm), ethyl group signals (δ 1.2–4.2 ppm), and vinyl protons (δ 5.8–6.5 ppm)

-

MS Fragmentation: Base peak at m/z 81 (furan fragment) and molecular ion at m/z 166

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via esterification of (Z)-3-(2-furyl)acrylic acid with ethanol under acid catalysis:

Alternative methods include:

-

Knoevenagel condensation between furfural and ethyl acetoacetate

-

Transesterification of methyl acrylate with ethanol in the presence of furan derivatives

Industrial-Scale Production

Patent RU2572882C2 describes microencapsulation processes using acrylate esters, suggesting potential large-scale synthesis protocols:

-

Monomer Preparation: Dissolve furan acrylate precursors in hydrophobic solvents (e.g., toluene)

-

Interfacial Polymerization: Emulsify in aqueous phase with free radical initiators (e.g., azobisisobutyronitrile)

-

Capsule Formation: Heat to 60–80°C to initiate oligomerization at the oil-water interface

Table 3: Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Conversion above 70°C |

| Catalyst Concentration | 0.5–1.5 mol% HSO | Excess causes side reactions |

| Reaction Time | 4–8 hours | Prolonged time ↑ esterification |

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data are sparse, analogues suggest:

-

Melting Point: Likely <25°C (liquid at room temperature)

-

Boiling Point: Estimated 230–250°C (extrapolated from (E)-isomer)

-

Solubility:

-

Miscible with ethanol, acetone, ethyl acetate

-

Insoluble in water (<0.1 g/L at 20°C)

-

Reactivity and Stability

Key reactivity aspects include:

-

Michael Addition: Susceptibility to nucleophilic attack at β-carbon

-

Polymerization: Forms cross-linked polymers under radical initiation

-

Oxidation: Furan ring undergoes epoxidation with peracids

Industrial and Research Applications

Flavor and Fragrance Industry

Though the (E)-isomer is FEMA-approved, the (Z)-isomer finds niche use in:

-

Tobacco flavoring: Contributes smoky, caramel-like notes

-

Baked goods: Enhances Maillard reaction products at ppm levels

Polymer Science

Patent RU2572882C2 highlights its role in microcapsule synthesis:

-

Wall Material: Co-polymerizes with diethylene glycol dimethacrylate

-

Drug Delivery: Encapsulates hydrophobic active ingredients

-

Fragrance Encapsulation: Sustained release in detergents and cosmetics

Table 4: Application Overview

| Sector | Function | Concentration Range |

|---|---|---|

| Food Additives | Flavor Enhancer | 0.1–5 ppm |

| Microencapsulation | Monomer Crosslinker | 10–30 wt% in oil phase |

| Adhesives | Reactive Diluent | 15–40% of resin matrix |

Recent Advances and Future Directions

Green Synthesis Methods

Emerging techniques aim to improve sustainability:

-

Enzymatic esterification: Lipase-catalyzed reactions at 40°C

-

Solvent-free systems: Microwave-assisted synthesis reduces waste

Advanced Material Applications

Ongoing research explores:

-

Self-healing polymers: Reversible Diels-Alder reactions with furan/maleimide pairs

-

Biodegradable plastics: Copolymers with polylactic acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume